5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one

carbonic anhydrase inhibition isoform selectivity pyrrol-2-one SAR

5-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one (CAS 1021221-29-3) belongs to the 1H‑pyrrol‑2(5H)‑one class, a privileged scaffold in bioactive molecules and synthetic intermediates. The compound bears a 4‑tosyl group and two differentiated aryl rings (4‑ethoxyphenyl and 4‑methoxyphenyl) that impart distinct electronic and steric properties.

Molecular Formula C26H25NO6S
Molecular Weight 479.55
CAS No. 1021221-29-3
Cat. No. B2423664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one
CAS1021221-29-3
Molecular FormulaC26H25NO6S
Molecular Weight479.55
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)OC)O)S(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C26H25NO6S/c1-4-33-21-11-7-18(8-12-21)23-25(34(30,31)22-15-5-17(2)6-16-22)24(28)26(29)27(23)19-9-13-20(32-3)14-10-19/h5-16,23,28H,4H2,1-3H3
InChIKeyRSVBOMHJQPBJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one: A Functionalized Pyrrol-2-one Scaffold for Medicinal Chemistry and Diversified Synthesis


5-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one (CAS 1021221-29-3) belongs to the 1H‑pyrrol‑2(5H)‑one class, a privileged scaffold in bioactive molecules and synthetic intermediates. The compound bears a 4‑tosyl group and two differentiated aryl rings (4‑ethoxyphenyl and 4‑methoxyphenyl) that impart distinct electronic and steric properties. Pyrrol‑2‑one derivatives are recognized for their carbonic anhydrase (CA) inhibitory, antibacterial, and cytotoxic activities [1]. This specific substitution pattern is designed to modulate reactivity in cross‑coupling, cycloaddition, and nucleophilic addition reactions, making the compound a versatile building block for lead‑optimization programs.

Why Generic 1H‑Pyrrol‑2(5H)‑one Analogs Cannot Substitute for 5-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one in Structure‑Activity Programs


Even subtle modifications on the pyrrol‑2‑one core can dramatically alter biological activity and synthetic utility. For example, in a series of dihydro‑pyrrol‑2‑one carbonic anhydrase inhibitors, the nature and position of sulfonamide and aryl groups shifted isoform‑specific KI values over a >200‑fold range (hCA IX KI = 1.9–211.2 nM) [1]. Replacing the 4‑ethoxyphenyl or 4‑methoxyphenyl substituents with unsubstituted phenyl or benzyl groups removes key hydrogen‑bond acceptors and alters lipophilicity, thereby compromising target engagement, selectivity, and reaction regioselectivity. Consequently, procurement of the exact substitution pattern is essential for reproducible SAR and synthetic route development.

Quantitative Differentiation Evidence for 5-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one vs. Closest Structural Analogs


Carbonic Anhydrase Isoform Selectivity: Class‑Level SAR Reveals Substitution‑Dependent Potency Shifts

No direct CA inhibition data are available for the target compound. However, a closely related series of dihydro‑pyrrol‑2‑ones bearing 3‑sulfonamide and 4‑aryl groups demonstrated that even the absence of a sulfonamide on the pyrrol‑2‑one core resulted in >100‑fold differences in KI against hCA IX [1]. The target compound lacks the 3‑sulfonamide present in the most potent analogs, implying that its CA inhibition profile—if any—will be markedly different. This differential underscores the necessity of procuring the exact compound when the goal is to explore non‑sulfonamide CA pharmacophores.

carbonic anhydrase inhibition isoform selectivity pyrrol-2-one SAR

Synthetic Versatility: Tosyl Group as a Regioselective Handle in Metal‑Catalyzed Cross‑Couplings

N‑Tosyl alkynamides undergo nickel‑catalyzed arylative cyclization to yield multisubstituted pyrroles with high regioselectivity [1]. The 4‑tosyl group on the target compound can serve as a traceless directing group for C–H activation or as a leaving group in subsequent transformations. In contrast, analogs bearing 4‑benzyl or 4‑acetyl substituents do not offer the same balance of directing ability and lability, limiting downstream diversification.

C–H functionalization tosyl directing group nickel catalysis

Molecular Complexity and Physicochemical Differentiation from the Simplest 1‑Tosyl‑pyrrol‑2(5H)‑one Core

Compared to the minimal scaffold 5‑hydroxy‑1‑tosyl‑1H‑pyrrol‑2(5H)‑one (BDBM50321257, MW ≈ 267 Da), the target compound (MW ≈ 479 Da) exhibits substantially higher molecular complexity and lipophilicity due to the two aryl‑ether rings. These additional substituents increase the number of hydrogen‑bond acceptors (from 4 to 7) and rotatable bonds (from 1 to 5), as estimated from structural comparison. This higher complexity translates into more shape‑complementary interactions with protein targets and broader chemical reactivity, making the target compound a more information‑rich probe for fragment‑based or diversity‑oriented synthesis.

molecular complexity physicochemical properties building block comparison

Optimal Use Cases for 5-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one in Drug Discovery and Chemical Biology


Non‑Sulfonamide Carbonic Anhydrase Probe Design

The compound serves as a non‑sulfonamide starting point for targeting tumor‑associated isoforms hCA IX and XII. By procuring this exact scaffold, medicinal chemists can investigate alternative zinc‑binding motifs beyond the classical sulfonamide, guided by the SAR framework established for dihydro‑pyrrol‑2‑ones [1].

Diversity‑Oriented Synthesis via Tosyl‑Directed C–H Functionalization

The 4‑tosyl group can be exploited as a directing group in palladium‑ or nickel‑catalyzed C–H arylation/alkylation reactions to generate libraries of 4‑substituted pyrrol‑2‑ones [2]. This strategy permits late‑stage diversification without de novo scaffold synthesis.

Fragment‑Based Drug Discovery (FBDD) as a Privileged Pyrrol‑2‑one Elaboration Point

With seven hydrogen‑bond acceptors and a molecular weight of ~479 Da, the compound occupies a sweet spot between fragment and lead‑like space. Its multiple vectors for functionalization make it an ideal core for growing fragments into high‑affinity ligands [1].

Building Block for Heterocyclic Library Synthesis

The enol‑like 3‑hydroxy group and the electrophilic 5‑position allow for diverse heterocycle formation (e.g., oxazoles, imidazoles) through condensation and cyclocondensation pathways. The specific ethoxy/methoxy substitution pattern ensures differential reactivity compared to simpler phenyl analogs.

Quote Request

Request a Quote for 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.